molecular formula C8H14ClNO2 B2354340 METHYL 1-AZASPIRO[3.3]HEPTANE-6-CARBOXYLATE HYDROCHLORIDE CAS No. 2378506-91-1

METHYL 1-AZASPIRO[3.3]HEPTANE-6-CARBOXYLATE HYDROCHLORIDE

Cat. No.: B2354340
CAS No.: 2378506-91-1
M. Wt: 191.66
InChI Key: GSBIXUGMWUCUBJ-UHFFFAOYSA-N
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Description

METHYL 1-AZASPIRO[3.3]HEPTANE-6-CARBOXYLATE HYDROCHLORIDE is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework provides a rigid and sterically constrained structure, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-AZASPIRO[3.3]HEPTANE-6-CARBOXYLATE HYDROCHLORIDE typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles to form the spirocyclic structure . The reaction conditions often include the use of solvents such as dioxane and catalysts like zinc powder .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-AZASPIRO[3.3]HEPTANE-6-CARBOXYLATE HYDROCHLORIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

METHYL 1-AZASPIRO[3.3]HEPTANE-6-CARBOXYLATE HYDROCHLORIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 1-AZASPIRO[3.3]HEPTANE-6-CARBOXYLATE HYDROCHLORIDE involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Properties

IUPAC Name

methyl 1-azaspiro[3.3]heptane-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-4-8(5-6)2-3-9-8;/h6,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBIXUGMWUCUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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